(1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol
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Overview
Description
(1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol: is a versatile chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is part of the imidazole family, known for its broad range of chemical and biological properties .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to alterations in cellular signaling, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Result of Action
Based on the known effects of indole derivatives, it can be inferred that the compound may have a broad range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Introduction of the Benzyl and Chlorophenyl Groups: The benzyl and chlorophenyl groups are introduced through nucleophilic substitution reactions, where appropriate benzyl and chlorophenyl halides react with the imidazole derivative.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and dechlorinated products.
Substitution: Various substituted benzyl and chlorophenyl derivatives.
Scientific Research Applications
(1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol: has a wide range of applications in scientific research:
Comparison with Similar Compounds
(1-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-1H-imidazol-5-yl)methanol: can be compared with other imidazole derivatives:
Properties
IUPAC Name |
[3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]imidazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-16-8-6-15(7-9-16)13-23-18-20-10-17(12-22)21(18)11-14-4-2-1-3-5-14/h1-10,22H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVBEKSZVSERGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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